MRT67307

Catalog No.
S002009
CAS No.
1190378-57-4
M.F
C26H36N6O2
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MRT67307

CAS Number

1190378-57-4

Product Name

MRT67307

IUPAC Name

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Molecular Formula

C26H36N6O2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31)

InChI Key

UKBGBACORPRCGG-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5

Synonyms

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5

Description

N-[3-[[5-cyclopropyl-2-[3-(4-morpholinylmethyl)anilino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide is an aromatic amine.

Ligand for Protein Crystallography:

N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide, also known as 1FV, is a small molecule identified as a ligand for protein crystallography.

Ligands are molecules that bind specifically to a protein of interest. Studying protein-ligand interactions is crucial for understanding protein function and developing new drugs. 1FV has been identified to bind to a specific protein, but its precise function and potential applications are yet to be elucidated. This information can be found in the Protein Data Bank (PDB) entry 4iwq [, ].

Potential for Future Research:

While the specific function of 1FV is unknown, its identification as a ligand suggests potential for future research in several areas:

  • Understanding protein function: By studying how 1FV interacts with the protein, researchers may gain insights into the protein's normal function and potential roles in cellular processes.
  • Drug discovery: If the protein targeted by 1FV is implicated in disease, 1FV could serve as a starting point for developing new drugs that target the protein and modulate its activity.
  • Chemical biology: 1FV's structure and properties could be further investigated to understand its binding capabilities and potential for use as a tool in chemical biology studies.

MRT67307 is a small-molecule compound recognized primarily for its role as a selective inhibitor of various kinases, particularly TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon). It is classified as a serine/threonine protein kinase inhibitor, with an emphasis on its ability to modulate autophagy by inhibiting ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2. MRT67307 has garnered attention in the field of cancer research and immunology due to its potential therapeutic applications in targeting autophagy-related pathways that are often exploited by cancer cells for survival and growth .

MRT67307 functions primarily through the inhibition of kinase activity, which impacts several signaling pathways. The compound has been shown to prevent the phosphorylation of key substrates involved in autophagy and immune responses. For instance, it inhibits the phosphorylation of IRF3 (interferon regulatory factor 3), leading to reduced expression of interferon-stimulated genes . The chemical structure of MRT67307 allows it to bind selectively to the ATP-binding sites of the target kinases, effectively blocking their enzymatic activity.

MRT67307 exhibits significant biological activity by inhibiting ULK1 and ULK2, which are crucial for the initiation of autophagy. In cellular assays, MRT67307 has demonstrated an IC50 value of approximately 19 nM for TBK1 and 160 nM for IKKε, indicating strong potency against these targets . The compound's ability to block autophagic flux has been confirmed through studies showing that it reduces levels of LC3-II, a marker for autophagy, in response to nutrient deprivation conditions . Furthermore, MRT67307 has been implicated in modulating inflammatory responses due to its effects on TBK1/IKKε signaling pathways.

The synthesis of MRT67307 involves several steps typical for small-molecule drug development. While specific synthetic routes are proprietary, general methods include:

  • Formation of Key Intermediates: Utilizing standard organic reactions such as amination and alkylation.
  • Purification: Employing techniques like chromatography to isolate the desired compound.
  • Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity.

The hydrochloride salt form of MRT67307 is often produced to enhance solubility and stability .

MRT67307 is primarily used in research settings to explore its effects on autophagy and inflammation. Its applications include:

  • Cancer Research: Investigating how inhibition of ULK1 affects tumor growth and survival strategies in cancer cells.
  • Immunology: Studying the modulation of immune responses through TBK1/IKKε pathways.
  • Neurodegenerative Diseases: Exploring potential therapeutic effects in conditions characterized by dysregulated autophagy.

Interaction studies have shown that MRT67307 selectively inhibits several kinases beyond TBK1 and IKKε, including MARK1-4 (Microtubule Affinity Regulating Kinases) and NUAK1 (AMP-activated protein kinase-related kinase). These interactions suggest a broader impact on cellular signaling pathways involved in metabolism and cytoskeletal dynamics . The specificity profile indicates that while MRT67307 can inhibit multiple kinases, it retains a particular affinity for its primary targets.

MRT67307 shares structural and functional similarities with other kinase inhibitors but stands out due to its selective targeting of ULK1/ULK2 alongside TBK1/IKKε. Here are some similar compounds:

Compound NameTarget KinasesIC50 Values (nM)Unique Features
MRT68921ULK1/ULK2~50Similar structure; less potent than MRT67307
SBI-0206965ULK1~100More selective towards ULK1 only
GSK2656157TBK1~30Focused on TBK1 with different mechanism
DAPK InhibitorsDeath-associated protein kinasesVariesDiverse targets but not specific to autophagy

MRT67307's unique combination of inhibiting both ULK1/ULK2 and TBK1/IKKε makes it particularly valuable in studies targeting autophagic processes and inflammatory responses .

Purity

> 95%

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

464.28997441 g/mol

Monoisotopic Mass

464.28997441 g/mol

Heavy Atom Count

34

Appearance

A crystalline solid

UNII

MEY37JZ4XR

Wikipedia

MRT67307

Dates

Modify: 2023-08-15
1. J Biol Chem. 2015 May 1;290(18):11376-83. doi: 10.1074/jbc.C114.627778. Epub 2015 Apr 1.

Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.

Petherick KJ(1), Conway OJ(1), Mpamhanga C(2), Osborne SA(2), Kamal A(2), Saxty B(2), Ganley IG(3).
Author information:
(1)From the Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit, College of Life Sciences, University of Dundee, Dundee DD1 5EH, Scotland and. (2)the MRC Technology Centre for Therapeutics Discovery, 1-3 Burtonhole Lane, Mill Hill, London NW7 1AD, United Kingdom. (3)From the Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit, College of Life Sciences, University of Dundee, Dundee DD1 5EH, Scotland and i.ganley@dundee.ac.uk.
Erratum in
J Biol Chem. 2015 Nov 27;290(48):28726.
Autophagy is a cell-protective and degradative process that recycles damaged and long-lived cellular components. Cancer cells are thought to take advantage of autophagy to help them to cope with the stress of tumorigenesis; thus targeting autophagy is an attractive therapeutic approach. However, there are currently no specific inhibitors of autophagy. ULK1, a serine/threonine protein kinase, is essential for the initial stages of autophagy, and here we report that two compounds, MRT67307 and MRT68921, potently inhibit ULK1 and ULK2 in vitro and block autophagy in cells. Using a drug-resistant ULK1 mutant, we show that the autophagy-inhibiting capacity of the compounds is specifically through ULK1. ULK1 inhibition results in accumulation of stalled early autophagosomal structures, indicating a role for ULK1 in the maturation of autophagosomes as well as initiation.
2. Biochem J. 2011 Feb 15;434(1):93-104. doi: 10.1042/BJ20101701.

Novel cross-talk within the IKK family controls innate immunity.

Clark K(1), Peggie M, Plater L, Sorcek RJ, Young ER, Madwed JB, Hough J, McIver EG, Cohen P.
Author information:
(1)MRC Protein Phosphorylation Unit, College of Life Sciences, Sir James Black Centre, University of Dundee, Dundee, Scotland, U.K.
Comment in
Biochem J. 2011 Feb 15;434(1):e1-2.
Members of the IKK {IκB [inhibitor of NF-κB (nuclear factor κB)] kinase} family play a central role in innate immunity by inducing NF-κB- and IRF [IFN (interferon) regulatory factor]-dependent gene transcription programmes required for the production of pro-inflammatory cytokines and IFNs. However, the molecular mechanisms that activate these protein kinases and their complement of physiological substrates remain poorly defined. Using MRT67307, a novel inhibitor of IKKϵ/TBK1 (TANK {TRAF [TNF (tumour-necrosis-factor)-receptor-associated factor]-associated NF-κB activator}-binding kinase 1) and BI605906, a novel inhibitor of IKKβ, we demonstrate that two different signalling pathways participate in the activation of the IKK-related protein kinases by ligands that activate the IL-1 (interleukin-1), TLR (Toll-like receptor) 3 and TLR4 receptors. One signalling pathway is mediated by the canonical IKKs, which directly phosphorylate and activate IKKϵ and TBK1, whereas the second pathway appears to culminate in the autocatalytic activation of the IKK-related kinases. In contrast, the TNFα-induced activation of the IKK-related kinases is mediated solely by the canonical IKKs. In turn, the IKK-related kinases phosphorylate the catalytic subunits of the canonical IKKs and their regulatory subunit NEMO (NF-κB essential modulator), which is associated with reduced IKKα/β activity and NF-κB-dependent gene transcription. We also show that the canonical IKKs and the IKK-related kinases not only have unique physiological substrates, such as IκBα, p105, RelA (IKKα and IKKβ) and IRF3 (IKKϵ and TBK1), but also have several substrates in common, including the catalytic and regulatory (NEMO and TANK) subunits of the IKKs themselves. Taken together, our studies reveal that the canonical IKKs and the IKK-related kinases regulate each other by an intricate network involving phosphorylation of their catalytic and regulatory (NEMO and TANK) subunits to balance their activities during innate immunity.

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